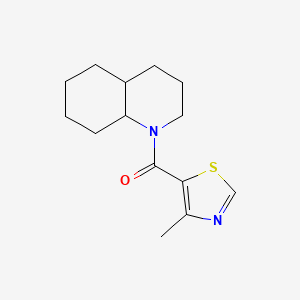![molecular formula C12H10N2O6S B7544642 4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7544642.png)
4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid, also known as CPS, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CPS belongs to the class of sulfonamide-containing compounds, which have been extensively studied for their antibacterial, antifungal, and anticancer properties. In
Mechanism of Action
The mechanism of action of 4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various cellular processes. In cancer cells, 4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and chromatin remodeling. Inflammation is associated with the activation of various signaling pathways, including NF-κB and MAPKs. 4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has been shown to inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines and chemokines. In diabetes, 4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of inflammation, and the improvement of glucose uptake and insulin sensitivity. 4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, 4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has some limitations, including its poor solubility in water and its limited bioavailability. These limitations can be overcome by using appropriate solvents and delivery systems.
Future Directions
There are several future directions for 4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid research, including the development of novel analogs with improved pharmacological properties, the investigation of the molecular mechanisms underlying its therapeutic effects, and the evaluation of its efficacy in preclinical and clinical studies. 4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has the potential to be developed into a new class of drugs for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid can be synthesized using a multistep process involving the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate, followed by the reduction of the nitro group with tin (II) chloride. The resulting compound is then treated with sodium hydroxide to form the corresponding carboxylic acid. The final step involves the reaction of the carboxylic acid with sulfanilamide to yield 4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid.
Scientific Research Applications
4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, 4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In diabetes research, 4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
properties
IUPAC Name |
4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6S/c15-11(16)7-2-1-3-8(4-7)14-21(19,20)9-5-10(12(17)18)13-6-9/h1-6,13-14H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWBTYGTZAXVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CNC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide](/img/structure/B7544568.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)

![4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one](/img/structure/B7544576.png)

![N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7544604.png)
![1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide](/img/structure/B7544607.png)
![N-(3-hydroxypropyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7544621.png)
![6-(6-methoxy-2-methylquinolin-4-yl)-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B7544633.png)

![2-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,3-benzothiazole](/img/structure/B7544646.png)
![4-[4-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-1,4-diazepan-1-yl]benzonitrile](/img/structure/B7544656.png)
![4-[[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl]thiomorpholine](/img/structure/B7544659.png)
